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D-galactosaminic acid -

D-galactosaminic acid

Catalog Number: EVT-1584379
CAS Number:
Molecular Formula: C6H13NO6
Molecular Weight: 195.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-galactosaminic acid is the D-stereoisomer of galactosaminic acid. It is a conjugate acid of a D-galactosaminate.
Source

D-galactosaminic acid can be derived from natural sources, particularly through the enzymatic modification of galactose or its derivatives. It can also be synthesized chemically or biotechnologically from other sugars like D-galactose or D-glucosamine using specific enzymatic pathways or chemical reactions.

Classification

D-galactosaminic acid belongs to the class of monosaccharides, specifically under the category of hexosamines. It is characterized by the presence of an amino group (-NH2) replacing a hydroxyl group (-OH) on the galactose molecule.

Synthesis Analysis

Methods

The synthesis of D-galactosaminic acid can be achieved through various methods:

  1. Chemical Synthesis: This involves converting D-galactose or D-glucosamine through a series of chemical reactions, including oxidation and amination.
  2. Enzymatic Synthesis: Enzymes such as galactosamine deaminase can catalyze the conversion of D-galactose to D-galactosaminic acid.
  3. Biotechnological Approaches: Microbial fermentation using specific strains has been employed to produce D-galactosaminic acid efficiently.

Technical Details

Recent studies have demonstrated the use of controlled potential electrosynthesis and catalytic oxidation methods for synthesizing D-galactosaminic acid from its precursors, enhancing yield and purity . For example, the use of palladium-bismuth catalysts has shown promise in achieving high conversion rates from D-glucosamine .

Molecular Structure Analysis

Structure

D-galactosaminic acid has a molecular formula of C₆H₁₃NO₅ and features a six-membered ring structure typical of hexoses. The presence of an amino group distinguishes it from other sugars.

Chemical Reactions Analysis

Reactions

D-galactosaminic acid participates in various chemical reactions typical for amino sugars, including:

  1. Acylation: Reacts with acyl chlorides to form amides.
  2. Reduction: Can be reduced to form corresponding alcohols.
  3. Deamination: Can undergo deamination to yield other sugar derivatives.

Technical Details

The reactivity of D-galactosaminic acid is influenced by its functional groups, allowing it to participate in glycosylation reactions, which are crucial for forming glycoproteins and glycolipids .

Mechanism of Action

Process

The mechanism by which D-galactosaminic acid exerts its biological effects involves its incorporation into glycoproteins and glycolipids. These macromolecules play essential roles in cell-cell interactions, immune responses, and signaling pathways.

Data

Studies suggest that modifications in the levels of D-galactosaminic acid can affect cellular adhesion and migration, highlighting its importance in developmental biology and disease processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: The melting point is around 150-160 °C.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Reacts with reducing agents, forming various derivatives.

Relevant analyses indicate that D-galactosaminic acid exhibits stability under physiological conditions, making it suitable for biological applications .

Applications

D-galactosaminic acid has several scientific uses:

  1. Biotechnology: Utilized in the synthesis of glycoproteins for therapeutic applications.
  2. Pharmaceuticals: Investigated for its role in drug delivery systems due to its biocompatibility.
  3. Research: Employed as a tool for studying cell signaling pathways and interactions in various biological systems.
Biosynthesis and Metabolic Pathways of D-Galactosaminic Acid Derivatives

Enzymatic Synthesis of UDP-N-Acetyl-D-Galactosamine in Eukaryotic Systems

UDP-N-acetyl-D-galactosamine (UDP-GalNAc) serves as the activated sugar donor for critical biological processes, including mucin-type O-glycosylation. In eukaryotic systems, its synthesis occurs via a two-step enzymatic pathway:

  • Phosphorylation: D-Galactosamine (GalN) is phosphorylated by tissue-specific galactokinase isoforms (e.g., human GK2) to yield galactosamine-1-phosphate (GalNAc-1-P). This step exhibits high specificity for GalN over galactose, with human GK2 showing a Km of 0.12 mM for GalN [2].
  • Uridyltransfer: GalNAc-1-P reacts with UTP via UDP-N-acetylgalactosamine pyrophosphorylase (AGX1/UAP1), forming UDP-GalNAc and inorganic pyrophosphate. Human AGX1, cloned from testis cDNA, rescues yeast UAP1 mutants and demonstrates a kcat of 15 s⁻¹ [7].

Key catalytic residues (e.g., Gly¹¹², Arg¹¹⁶, Lys¹²³ in yeast Uap1p) are evolutionarily conserved across eukaryotes. Mutagenesis studies confirm that alanine substitutions at these sites reduce activity by >90%, underscoring their mechanistic role [7]. This pathway’s efficiency enables gram-scale production of UDP-GalNAc analogs like UDP-GalNAz using recombinant human enzymes [2].

Table 1: Enzymes Catalyzing UDP-GalNAc Synthesis in Eukaryotes

EnzymeGeneTissue ExpressionSubstrate SpecificityKinetic Parameters
Galactokinase-2GALK2UbiquitousD-GalactosamineKm = 0.12 mM; Vmax = 8 μmol/min/mg
UDP-GalNAc pyrophosphorylaseAGX1Testis, liverGalNAc-1-P/UTPKm = 0.25 mM (GalNAc-1-P); kcat = 15 s⁻¹

Leloir Pathway Modifications for D-Galactosamine Metabolism

The canonical Leloir pathway—responsible for galactose metabolism—is co-opted for D-galactosamine (GalN) processing due to structural similarity. Key modifications include:

  • Initial Phosphorylation: GalN enters the pathway via galactokinase (GALK), forming galactosamine-1-phosphate (GalN-1-P). Rat liver galactokinase phosphorylates GalN at 65% of the rate observed with galactose [1].
  • UDP-Hexose Formation: GalN-1-P reacts with UDP-glucose via galactose-1-phosphate uridylyltransferase (GALT), generating UDP-galactosamine and glucose-1-phosphate. This step is rate-limiting due to competitive inhibition by accumulating UDP-galactosamine, which impedes epimerase activity [3].
  • Metabolic Consequences: UDP-galactosamine accumulation depletes UTP pools by trapping uridine in an unusable form. This disrupts synthesis of UDP-glucose and UDP-galactose, impairing glycogen formation and glycoconjugate biosynthesis. Hepatic UTP levels drop by >80% within 4 hours of GalN administration [10].

Metabolic Flux Analysis: In GalN-induced liver failure models, mass-balance studies reveal:

  • 50% reduction in urea cycle flux due to inhibited aspartate synthesis
  • Shift from gluconeogenesis to glycolysis
  • Ammonia detoxification via glutamine synthesis rather than ureagenesis [10]

Microbial Catabolism of Pectin-Derived D-Galacturonic Acid and Its Relation to D-Galactosaminic Acid Production

D-Galacturonic acid (GalA), the primary component of pectin, undergoes microbial catabolism through pathways that intersect with D-galactosaminic acid metabolism:

  • Fungal Oxidative Pathway: Aspergillus niger converts GalA to galactaro-1,4-lactone via GalA dehydrogenase (GaaA), followed by lactonase (GaaB)-mediated hydrolysis. This pathway generates intermediates potentially convertible to galactosamine derivatives under nitrogen-rich conditions [5].
  • Reductive Pathway: GalA is reduced to L-galactonate by NADPH-dependent reductases (e.g., gar1 in Cryptococcus diffluens), then dehydrated to 2-keto-3-deoxy-L-galactonate. Saccharomyces cerevisiae engineered with Neurospora crassa GalA transporter (Gat1) and Aspergillus L-galactonate dehydratase (Lgd1) achieves 85% conversion of GalA to α-ketoglutarate [8].
  • Biotechnological Relevance: Pectin-rich waste (e.g., citrus pulp, 18% GalA) serves as feedstock for galactosaminic acid production. Engineered S. cerevisiae strains expressing gaaA, gaaC, gaaD (from A. niger), lgd1 (from T. reesei), and gat1 (from N. crassa) metabolize GalA via the reductive pathway, enabling fermentation to value-added products [5] [8].

Table 2: Microbial Pathways for Galacturonic Acid Catabolism

PathwayKey EnzymesOrganismsEnd ProductsBiotechnological Application
Fungal OxidativeGalA dehydrogenase (GaaA), Lactonase (GaaB)Aspergillus nigerGalactarolactone, Meso-galactaratePolycarboxylate synthesis
ReductiveGalA reductase (Gar1), L-galactonate dehydratase (Lgd1)Cryptococcus diffluens, Engineered S. cerevisiaeL-Galactonate, α-KetoglutarateEthanol production from pectin waste

Role of N-Acetyltransferases in D-Galactosamine Derivative Formation

N-Acetyltransferases catalyze the acetylation of D-galactosamine derivatives, forming biologically critical metabolites like UDP-GalNAc:

  • Polypeptide GalNAc-Ts: This 20-member enzyme family initiates mucin-type O-glycosylation by transferring GalNAc to serine/threonine residues. Isoforms exhibit distinct peptide specificities:
  • GalNAc-T1/T2: Prefer "naked" unglycosylated peptides (e.g., MUC5AC tandem repeats)
  • GalNAc-T4/T7: Favor pre-glycosylated substrates [6]
  • Tissue-Specific Expression: GalNAc-T16 (high in heart) and GalNAc-T18 (ubiquitous) show robust activity, while GalNAc-T8/T19/T20 are catalytically inactive despite gene expression [6].
  • Structural Determinants: The C-terminal ricin-like lectin domain in active GalNAc-Ts (e.g., T1, T2, T16) facilitates glycopeptide recognition. GalNAc-T20 lacks this domain and shows no transferase activity [6].

Table 3: Functionally Characterized Human N-Acetyltransferases for GalNAc Transfer

IsoformExpression PatternCatalytic Activity (pmol/h/μg)Substrate PreferenceLectin Domain
GalNAc-T1Ubiquitous1,167 (EA2 peptide)Non-glycosylated MUC5ACPresent
GalNAc-T16Heart > kidney203 (EA2 peptide)Glycosylated/non-glycosylatedPresent
GalNAc-T18Ubiquitous (low)12 (P7 peptide)Limited peptide rangePresent
GalNAc-T20BrainUndetectableNone identifiedAbsent

Metabolic Integration: The figure illustrates the interconnectivity of D-galactosaminic acid metabolic pathways. Galactosamine enters the Leloir pathway via galactokinase (GALK), forming GalN-1-P. This metabolite combines with UTP via AGX1 to yield UDP-GalNAc, utilized by GalNAc-transferases for glycosylation. Concurrently, microbial pectin degradation releases D-galacturonic acid, which is reduced to L-galactonate—a potential precursor for D-galactosamine derivatives under amination conditions. N-Acetyltransferases (e.g., GalNAc-T16) incorporate UDP-GalNAc into glycoproteins, completing the metabolic cycle. UTP depletion from UDP-GalNAc accumulation creates a feedback loop that suppresses nucleotide sugar biosynthesis [1] [3] [6].

Properties

Product Name

D-galactosaminic acid

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

UFYKDFXCZBTLOO-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O

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